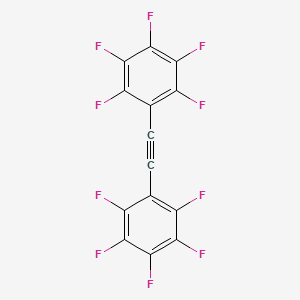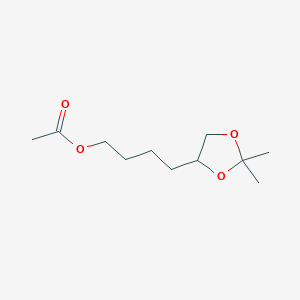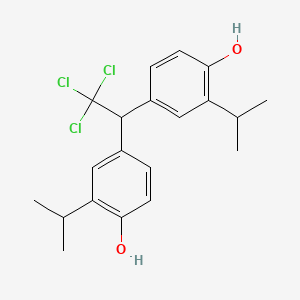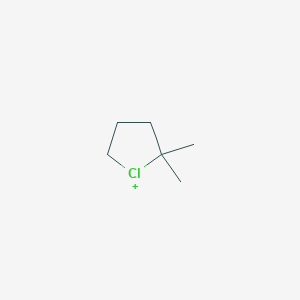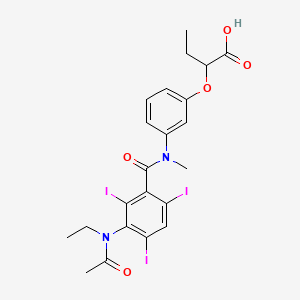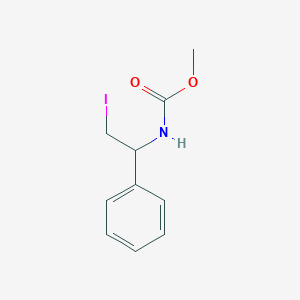
Indium--plutonium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium-plutonium (1/1) is a compound formed by the combination of indium and plutonium in a 1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including nuclear science, materials science, and advanced technologies. Indium is a soft, malleable metal with a low melting point, while plutonium is a radioactive actinide metal known for its use in nuclear reactors and weapons.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of indium-plutonium (1/1) typically involves the direct combination of indium and plutonium metals under controlled conditions. The metals are heated together in a vacuum or inert atmosphere to prevent oxidation and other unwanted reactions. The reaction is carried out at high temperatures to ensure complete alloying of the two metals.
Industrial Production Methods: Industrial production of indium-plutonium (1/1) may involve more sophisticated techniques such as electrochemical deposition or metallurgical processes. These methods ensure high purity and precise control over the composition of the compound. The use of advanced equipment and stringent safety protocols is essential due to the radioactive nature of plutonium.
Analyse Des Réactions Chimiques
Types of Reactions: Indium-plutonium (1/1) can undergo various chemical reactions, including:
Oxidation: Exposure to oxygen can lead to the formation of oxides of indium and plutonium.
Reduction: The compound can be reduced back to its metallic form using strong reducing agents.
Substitution: Indium or plutonium atoms in the compound can be substituted with other metals or elements under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Other metal salts or elements in a molten state or solution.
Major Products Formed:
Oxidation: Indium oxide (In2O3) and plutonium oxide (PuO2).
Reduction: Pure indium and plutonium metals.
Substitution: Alloys or intermetallic compounds with substituted elements.
Applications De Recherche Scientifique
Indium-plutonium (1/1) has several scientific research applications, including:
Nuclear Science: Used in the study of nuclear reactions and properties of actinide elements.
Materials Science: Investigated for its unique structural and electronic properties.
Medicine: Potential use in radiopharmaceuticals for cancer treatment due to the radioactive nature of plutonium.
Industry: Applications in advanced technologies such as semiconductors and specialized alloys.
Mécanisme D'action
The mechanism of action of indium-plutonium (1/1) depends on its application. In nuclear science, the compound’s radioactive properties are harnessed for energy production and research. In materials science, its unique electronic structure is studied for potential use in advanced materials. The molecular targets and pathways involved vary based on the specific application and the interaction of indium and plutonium atoms within the compound.
Comparaison Avec Des Composés Similaires
Indium-Gallium (1/1): An alloy used in semiconductors and electronics.
Plutonium-Uranium (1/1): Used in nuclear reactors and weapons.
Indium-Tin (1/1): Known for its use in transparent conductive coatings.
Uniqueness of Indium-Plutonium (1/1): Indium-plutonium (1/1) is unique due to the combination of a relatively stable metal (indium) with a highly radioactive actinide (plutonium). This combination results in a compound with distinct properties that are valuable for both scientific research and practical applications. The radioactive nature of plutonium adds complexity and potential for use in nuclear technologies, while indium’s properties contribute to the compound’s stability and versatility.
Propriétés
Numéro CAS |
12141-89-8 |
|---|---|
Formule moléculaire |
InPu |
Poids moléculaire |
358.882 g/mol |
Nom IUPAC |
indium;plutonium |
InChI |
InChI=1S/In.Pu |
Clé InChI |
WGMNIJYHKPWGHZ-UHFFFAOYSA-N |
SMILES canonique |
[In].[Pu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


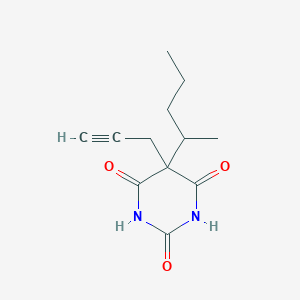
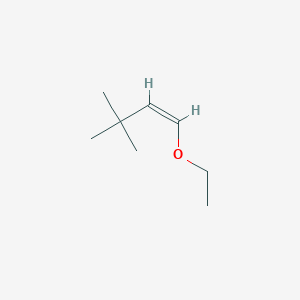
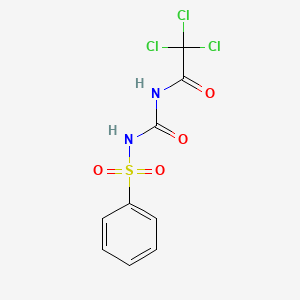
![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)


